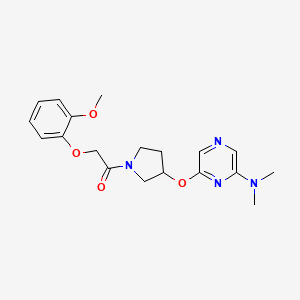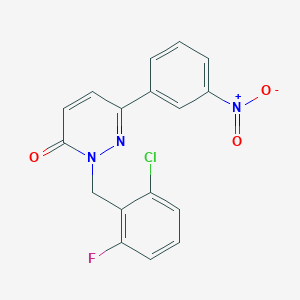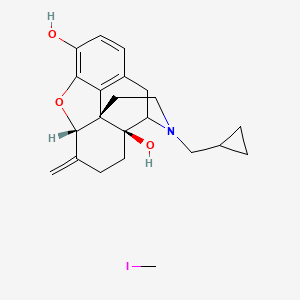
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is a chemical compound that is widely used in scientific research. It is known for its unique properties and has been studied extensively in various fields of research.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of several kinases and phosphatases, which are important regulators of cell signaling pathways.
Biochemical and Physiological Effects:
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its unique chemical structure, which allows for the development of new synthetic methodologies and the study of its interaction with various biological targets. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide. One direction is the development of new synthetic methodologies for the preparation of this compound and its analogs. Another direction is the study of its interaction with various biological targets and the development of new drugs based on its structure. In addition, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in the treatment of various diseases.
Synthesemethoden
The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide involves several steps. The first step is the reaction of 3-bromo-4-methoxyaniline with 3-chlorobenzoyl chloride in the presence of a base to form 3-(3-bromo-4-methoxyphenyl)-N-(3-chlorobenzoyl)aniline. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorobenzoyl)-2-cyanoprop-2-enamide. Finally, this compound is treated with a base to form (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide has a wide range of scientific research applications. It has been studied extensively in the field of medicinal chemistry for its potential use as a drug candidate. It has also been used in the field of organic chemistry for the development of new synthetic methodologies. In addition, it has been studied in the field of biochemistry for its interaction with various biological targets.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c1-23-16-6-5-11(8-15(16)18)7-12(10-20)17(22)21-14-4-2-3-13(19)9-14/h2-9H,1H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIVMIXLSIGMT-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2756085.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2756089.png)

![N-({3-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2756091.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide](/img/structure/B2756092.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2756093.png)
![N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2756095.png)





![methyl 2-(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamido)benzoate](/img/structure/B2756106.png)